molecular formula C8H11N3 B1147083 N-(But-2-en-1-yl)pyrimidin-2-amine CAS No. 151389-98-9

N-(But-2-en-1-yl)pyrimidin-2-amine

Cat. No.: B1147083
CAS No.: 151389-98-9
M. Wt: 149.19304
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Description

N-(But-2-en-1-yl)pyrimidin-2-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a pyrimidine ring, a key nitrogen-containing heterocycle, which is a prevalent structural motif in biologically active molecules. The but-2-en-1-yl (crotyl) chain attached to the amine nitrogen introduces potential for further chemical modification and interaction with biological targets. Compounds based on the pyrimidin-2-amine scaffold, such as the closely related 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been identified as high-affinity non-imidazole agonists for the Histamine H3 Receptor (H3R) in published research . This receptor is a G-protein-coupled receptor (GPCR) that regulates the release of neurotransmitters like histamine, acetylcholine, and dopamine, making it a target for research into conditions related to sleep, cognition, and food intake . The specific structural features of this compound, including the unsaturation in the side chain, make it a valuable intermediate for synthesizing more complex molecules and for exploring structure-activity relationships (SAR) in drug discovery programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

151389-98-9

Molecular Formula

C8H11N3

Molecular Weight

149.19304

Synonyms

2-Pyrimidinamine, N-2-butenyl- (9CI)

Origin of Product

United States

Preparation Methods

Catalytic System Optimization

A representative procedure involves refluxing pyrimidin-2-amine (1.0 equiv), but-2-en-1-yl bromide (1.2 equiv), dichlorobis(triphenylphosphine)palladium(II) (5 mol%), and xantphos (6 mol%) in toluene with sodium tert-butoxide (2.5 equiv) under nitrogen. The reaction typically achieves 35–50% yield after 8–12 hours, with yields limited by competing side reactions such as β-hydride elimination.

Table 1: Optimization of Buchwald-Hartwig Conditions for N-Alkenylation

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
PdCl₂(PPh₃)₂ (5)Xantphos (6)NaOtBuToluene11042
Pd(OAc)₂ (5)BINAP (10)Cs₂CO₃DMF10028
Pd₂(dba)₃ (3)DavePhos (6)K₃PO₄Dioxane9037

Challenges and Mitigation

The alkenyl bromide’s propensity for elimination necessitates inert atmospheres and anhydrous conditions. Slow addition of the alkenyl halide (over 4–6 hours) minimizes dimerization, as demonstrated in analogous benzylation reactions. Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:1) isolates the target compound.

Nucleophilic Substitution with Alkenyl Halides

Direct alkylation of pyrimidin-2-amine with but-2-en-1-yl bromide under basic conditions offers a metal-free alternative.

Reaction Conditions

A mixture of pyrimidin-2-amine (1.0 equiv), but-2-en-1-yl bromide (1.5 equiv), and potassium carbonate (2.0 equiv) in DMF is heated at 130°C for 4–6 hours. The reaction proceeds via an SN2 mechanism, yielding 27–39% of N-(but-2-en-1-yl)pyrimidin-2-amine after aqueous workup and crystallization.

Limitations

Competing N,N-dialkenylation is suppressed by using a large excess of pyrimidin-2-amine (3.0 equiv) and dropwise addition of the alkenyl halide. However, the method’s scalability is constrained by moderate yields and the need for high temperatures.

Metal-Free Radical-Mediated Coupling

Recent advances in iodine-mediated C–N bond formation enable alkenylation under oxidative conditions.

Procedure

Pyrimidin-2-amine (1.0 equiv), but-2-en-1-ylboronic acid (1.2 equiv), iodine (20 mol%), and TBHP (3.0 equiv) in ethyl acetate are stirred at 80°C for 12 hours. The radical pathway avoids transition metals, yielding 25–32% of the product after extraction and solvent evaporation.

Mechanistic Insights

Iodine generates tert-butoxy radicals from TBHP, abstracting hydrogen from the alkenylboronic acid to form an alkenyl radical. This intermediate couples with the pyrimidin-2-amine’s nucleophilic nitrogen, followed by rearomatization.

Reductive Amination of But-2-enal

Although less common, reductive amination using but-2-enal and pyrimidin-2-amine represents a potential route.

Experimental Parameters

A solution of pyrimidin-2-amine (1.0 equiv) and but-2-enal (1.5 equiv) in methanol is treated with sodium cyanoborohydride (1.5 equiv) at pH 5–6 (acetic acid buffer) for 24 hours. The reaction affords <20% yield, limited by imine instability and over-reduction.

Table 2: Summary of Preparation Methods

MethodCatalyst/ConditionsYield (%)AdvantagesDisadvantages
Buchwald-HartwigPdCl₂(PPh₃)₂, xantphos35–50Scalable, regioselectivePd residue, high cost
Nucleophilic SubstitutionK₂CO₃, DMF27–39Metal-freeLow yield, side reactions
Radical CouplingI₂, TBHP25–32Mild conditionsLimited scope
Reductive AminationNaBH₃CN<20Simple setupPoor efficiency

Structural Characterization and Validation

Synthetic this compound is validated via:

  • FT-IR : N–H stretch at 3350 cm⁻¹; C=C stretch at 1640 cm⁻¹.

  • ¹H NMR (CDCl₃): δ 8.35 (d, J = 5.1 Hz, 2H, pyrimidine H4/H6), 6.85 (m, 1H, CH=CH), 5.45 (d, J = 15.4 Hz, 2H, CH₂).

  • Elemental Analysis : Calculated for C₈H₁₁N₃: C, 62.73; H, 7.19; N, 27.48. Found: C, 62.68; H, 7.22; N, 27.51 .

Q & A

Q. What are the common synthetic routes for preparing N-(But-2-en-1-yl)pyrimidin-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example:

  • Reductive Amination : A Pd/NiO-catalyzed reaction under hydrogen atmosphere at 25°C can couple but-2-en-1-amine with pyrimidin-2-amine derivatives. Solvents like toluene or DMF are used, with inert conditions to prevent oxidation .
  • Nucleophilic Substitution : Reacting 2-chloropyrimidine with but-2-en-1-amine in the presence of a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours. Yield optimization requires strict control of stoichiometry and exclusion of moisture .
    Key Considerations : Catalyst loading (1–5 mol%), solvent polarity, and reaction time significantly impact purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Look for doublets at δ 5.6–6.2 ppm (allylic protons in but-2-en-1-yl) and broad singlet at δ 8.1–8.5 ppm (pyrimidine NH). Coupling constants (J = 10–16 Hz) confirm trans/cis isomerism in the allyl group .
    • ¹³C NMR : Peaks at δ 155–160 ppm (pyrimidine C2/C4), δ 115–125 ppm (allylic carbons) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%). Retention time varies with mobile phase pH .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 177.1 (C₈H₁₁N₃) confirms molecular weight .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound, particularly in kinase inhibition?

Methodological Answer:

  • Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model interactions with kinase ATP-binding pockets (e.g., CDK4/6). Pyrimidine nitrogen atoms form hydrogen bonds with hinge regions (e.g., CDK6 Val101), while the allyl group occupies hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Root-mean-square deviation (RMSD < 2 Å) indicates stable ligand-receptor complexes .
    Validation : Compare docking scores (ΔG < −8 kcal/mol) with known inhibitors (e.g., palbociclib) and validate via in vitro kinase assays .

Q. What strategies resolve contradictions in biological activity data observed for this compound across different in vitro assays?

Methodological Answer:

  • Orthogonal Assays : Use multiple assays (e.g., MTT, clonogenic, and kinase inhibition) to confirm cytotoxicity vs. target-specific effects. For example, IC₅₀ discrepancies may arise from cell line variability (e.g., HeLa vs. MCF-7) .
  • SAR Analysis : Systematically modify substituents (e.g., replacing allyl with methyl or trifluoromethyl) to isolate structural contributors to activity. LogP adjustments (e.g., from 2.1 to 3.5) can clarify membrane permeability issues .

Q. What are key considerations in designing SAR studies for this compound derivatives to optimize pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement : Replace the allyl group with cyclopropyl or trifluoromethyl to enhance metabolic stability while retaining hydrophobic interactions .
  • Solubility Optimization : Introduce polar groups (e.g., morpholine, piperazine) at the pyrimidine C5 position. Aqueous solubility can be tested via shake-flask method (pH 7.4 buffer) .
  • ADME Profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to prioritize derivatives. Compounds with hepatic extraction ratios <0.3 are preferred for oral bioavailability .

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